molecular formula C23H26N2O5S2 B2791311 ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 476626-66-1

ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2791311
CAS No.: 476626-66-1
M. Wt: 474.59
InChI Key: QPHJLIUXHYDLDH-UHFFFAOYSA-N
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Description

Ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-4-14-25(15-5-2)32(28,29)17-12-10-16(11-13-17)21(26)24-22-20(23(27)30-6-3)18-8-7-9-19(18)31-22/h4-5,10-13H,1-2,6-9,14-15H2,3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHJLIUXHYDLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .

Comparison with Similar Compounds

Ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE .

Biological Activity

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. Its unique structure combines elements that may contribute to various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The incorporation of sulfamoyl and benzamide moieties enhances its potential interactions with biological targets.

Structural Formula

The molecular formula of the compound can be represented as follows:

C19H22N2O4SC_{19}H_{22}N_2O_4S

Biological Activity Overview

Research on similar compounds indicates promising biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown inhibitory effects on various cancer cell lines.
  • Antimicrobial Properties : The presence of sulfamoyl groups is often associated with antibacterial and antifungal activities.

1. Anticancer Activity

A study evaluated the cytotoxic effects of related cyclopentathiophene derivatives against several cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited significant growth inhibition in HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines, suggesting that modifications in the structure could enhance anticancer properties .

CompoundCell LineIC50 (µM)
6bHepG212.5
6bMCF-715.3
6bBCG-82310.7

2. Antimicrobial Activity

Another study focused on compounds structurally similar to this compound. The results showed effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM for selected derivatives .

CompoundTarget OrganismIC50 (µM)
6aMycobacterium tuberculosis1.35
6eMycobacterium tuberculosis1.95

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in tumor growth and proliferation.
  • DNA Interaction : The compound's structure suggests potential interactions with DNA or RNA, affecting nucleic acid synthesis and function.

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